

NMR Spectroscopy Applications of Pretomanid-d4: Application Notes and Protocols

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Compound of Interest

Compound Name: Pretomanid-d4

Cat. No.: B15556213

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **Pretomanid-d4** in Nuclear Magnetic Resonance (NMR) spectroscopy. The primary application highlighted is its use as an internal standard for the quantitative analysis of Pretomanid. A potential application in metabolic studies is also discussed.

Application Note 1: Quantitative Analysis of Pretomanid using Pretomanid-d4 as an Internal Standard by ^1H -NMR (qNMR)

Quantitative NMR (qNMR) is a powerful analytical technique for determining the concentration and purity of substances.^[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.^[2] By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, precise and accurate quantification can be achieved.^[1]

The use of a deuterated analog of the analyte, such as **Pretomanid-d4**, as an internal standard in ^1H qNMR offers several advantages. While a deuterated standard is used, it's the residual, non-deuterated protons that can be used for quantification, provided they don't overlap with the analyte signals. More commonly, the deuterated standard is used in conjunction with a deuterated solvent to minimize background signals.^[1] The key advantage is

the structural similarity between the analyte and the standard, which leads to similar relaxation times and reduces quantification errors.

Data Presentation: Quantitative Parameters for Pretomanid qNMR

The following table summarizes the key parameters for a quantitative ^1H -NMR experiment for Pretomanid using **Pretomanid-d4** as an internal standard. The chemical shifts are hypothetical and would need to be determined experimentally.

Parameter	Pretomanid (Analyte)	Pretomanid-d4 (Internal Standard)	Comments
Molecular Weight	Value	Value	The exact molecular weights must be used for accurate calculations.
Purity	To be determined	Certified purity (e.g., >99%)	The purity of the internal standard must be accurately known. [3]
Selected Signal (ppm)	Hypothetical δ	Hypothetical δ	A well-resolved signal, free from overlap with other signals, should be chosen for integration. [1]
Number of Protons	N	N	The number of protons corresponding to the integrated signal.
T1 Relaxation Time	T1 value	T1 value	The longest T1 value between the analyte and standard determines the required relaxation delay.

Experimental Protocol: qNMR of Pretomanid

This protocol outlines the steps for determining the purity of a Pretomanid sample using **Pretomanid-d4** as an internal standard.

1. Materials and Reagents:

- Pretomanid sample (analyte)

- **Pretomanid-d4** (internal standard, certified purity)
- Deuterated NMR solvent (e.g., DMSO-d₆, ensuring both compounds are fully soluble)[4]
- High-precision analytical balance
- Volumetric flasks and pipettes
- NMR tubes

2. Sample Preparation:

- **Accurate Weighing:** Accurately weigh approximately 15-30 mg of the Pretomanid sample and 10-15 mg of **Pretomanid-d4** into a clean, dry vial.[1] Record the exact weights. The goal is an approximate 1:1 molar ratio.[5]
- **Dissolution:** Add a precise volume (e.g., 1.0 mL) of the deuterated solvent to the vial.[1] Use a vortex mixer to ensure complete dissolution of both the analyte and the internal standard.[4]
- **Transfer to NMR Tube:** Transfer an exact volume (e.g., 0.6 mL) of the solution into a clean, dry 5 mm NMR tube.[4]

3. NMR Data Acquisition:

- **Instrument:** Bruker Avance 400 MHz spectrometer (or equivalent) equipped with a 5mm BBO probe.[6]
- **Acquisition Parameters:**
 - **Pulse Program:** A standard 90° pulse sequence.
 - **Temperature:** 298 K
 - **Relaxation Delay (D1):** ≥ 5 times the longest T1 of the signals of interest (a value of 30-60 seconds is often sufficient to ensure full relaxation).[5]
 - **Acquisition Time (AQ):** ≥ 3 seconds

- Number of Scans (NS): 16-64 (to achieve an adequate signal-to-noise ratio).[5]
- Spectral Width (SW): Appropriate range to cover all signals (e.g., 20 ppm).

4. Data Processing and Analysis:

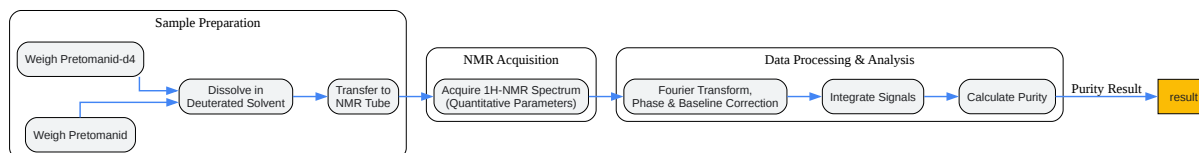
- Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz.
- Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.[7]
- Referencing: Calibrate the chemical shift scale to the residual solvent peak.
- Integration: Integrate the selected, well-resolved signals for both Pretomanid and **Pretomanid-d4**.
- Purity Calculation: Calculate the purity of the Pretomanid sample using the following formula[2]:

$$P_{\text{sample}} = (I_{\text{sample}} / N_{\text{sample}}) * (N_{\text{std}} / I_{\text{std}}) * (MW_{\text{sample}} / m_{\text{sample}}) * (m_{\text{std}} / MW_{\text{std}}) * P_{\text{std}}$$

Where:

- P = Purity
- I = Integral area of the signal
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass

Visualization: qNMR Experimental Workflow



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Caption: Workflow for quantitative NMR (qNMR) analysis of Pretomanid.

Application Note 2: Potential Application of Pretomanid-d4 in Metabolism Studies

Deuterium-labeled compounds can serve as valuable tracers in drug metabolism studies.^[8] By administering the deuterated drug, metabolites can be distinguished from endogenous compounds in complex biological matrices like plasma or urine using techniques like NMR or mass spectrometry.

Pretomanid undergoes extensive metabolism through various reductive and oxidative pathways, with CYP3A4 contributing to about 20% of its metabolism.^{[9][10]} The metabolic fate is complex, with no single major pathway identified.^[10]

A study involving **Pretomanid-d4** could help in elucidating its metabolic pathways. The deuterium label would provide a unique signature to track the biotransformation of the parent drug into its various metabolites.

Conceptual Protocol: In Vitro Metabolism of Pretomanid-d4

This protocol outlines a conceptual framework for studying the metabolism of **Pretomanid-d4** using an in vitro system like human liver microsomes.

1. Incubation:

- Prepare an incubation mixture containing human liver microsomes, a NADPH-generating system, and **Pretomanid-d4** in a suitable buffer.
- Incubate the mixture at 37°C for a specified time period (e.g., 60 minutes).
- Terminate the reaction by adding a quenching solvent like acetonitrile.

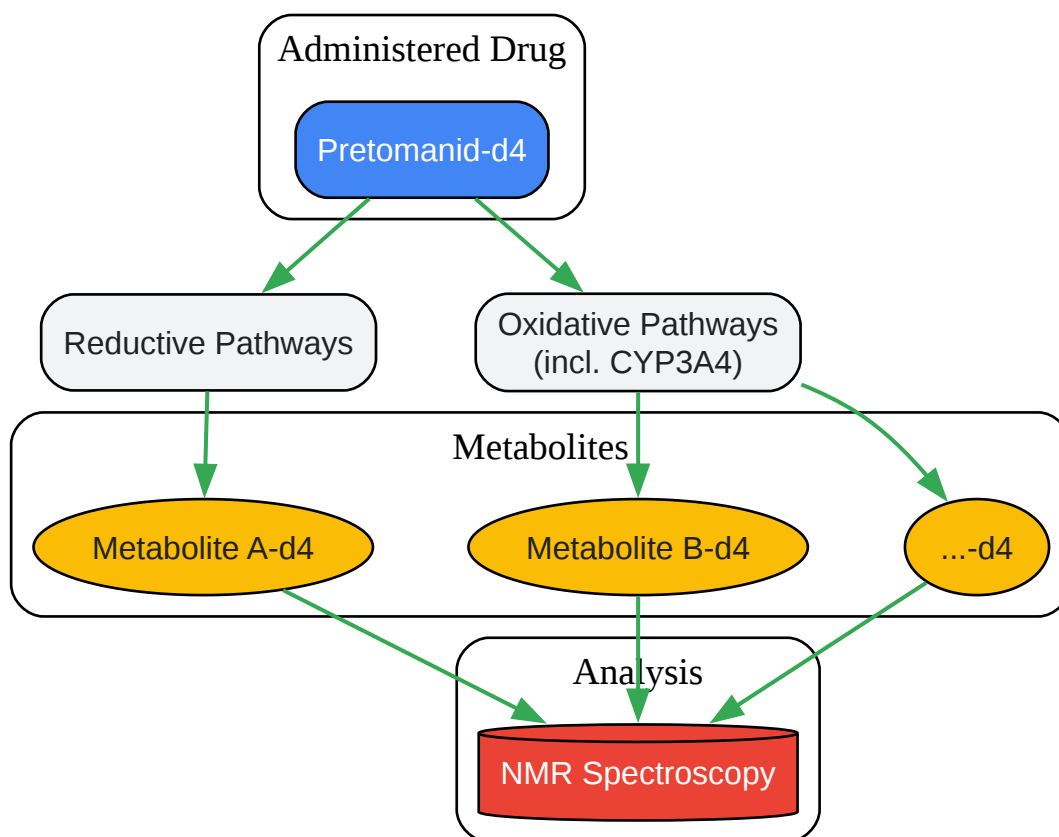
2. Sample Preparation for NMR:

- Centrifuge the quenched reaction mixture to precipitate proteins.
- Evaporate the supernatant to dryness.
- Reconstitute the residue in a deuterated solvent (e.g., D₂O with a buffer) for NMR analysis.

3. NMR Analysis:

- Acquire ¹H-NMR and potentially ²H-NMR spectra of the sample.
- Compare the spectra with those of the parent **Pretomanid-d4** and a control incubation (without the drug).
- The appearance of new signals correlated with the disappearance of the parent drug would indicate the formation of metabolites.
- Advanced 2D NMR techniques (e.g., COSY, HSQC) could be employed for the structural elucidation of the newly formed metabolites.

Visualization: Pretomanid Metabolism and the Role of a Deuterated Tracer



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Caption: Conceptual overview of **Pretomanid-d4** metabolism and analysis.

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